molecular formula C11H17NO4 B13033365 (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid

Cat. No.: B13033365
M. Wt: 227.26 g/mol
InChI Key: VEXHVXDUXUEPFT-SSDOTTSWSA-N
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Description

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential applications in drug development and synthesis. The presence of both a spirocyclic ring and a tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Ring: The spirocyclic ring is formed through a cyclization reaction involving a suitable precursor. This step often requires the use of strong bases or acids to facilitate the ring closure.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Boc protecting group or to reduce other functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines or alcohols.

Scientific Research Applications

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The Boc protecting group can be selectively removed to expose the amine group, which can then participate in further chemical reactions or interactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-5-Azaspiro[2.3]hexane-4-carboxylic acid: Lacks the Boc protecting group, making it more reactive but less stable.

    ®-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid: The enantiomer of the compound, with different stereochemistry and potentially different biological activity.

    5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid: Without the specific (S) configuration, it may have different reactivity and applications.

Uniqueness

(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-4-carboxylic acid is unique due to its specific stereochemistry and the presence of both a spirocyclic ring and a Boc protecting group. These features make it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

IUPAC Name

(6S)-5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.3]hexane-6-carboxylic acid

InChI

InChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-6-11(4-5-11)7(12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-/m1/s1

InChI Key

VEXHVXDUXUEPFT-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2([C@H]1C(=O)O)CC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1C(=O)O)CC2

Origin of Product

United States

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